Robalzotan
説明
Robalzotan (NAD-299, AZD-7371) is a selective antagonist at the 5-HT 1A receptor. It was shown to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by the administration of selective serotonin reuptake inhibitors like citalopram in rodent studies .
Synthesis Analysis
A stereoselective synthesis of bicyclic primary or secondary amines, based on tetralin or chroman structural moieties, is reported. These amines are precursors of important active pharmaceutical ingredients such as rotigotine (Neupro), robalzotan, and ebalzotan .Molecular Structure Analysis
The molecular formula of Robalzotan is C18H23FN2O2. The molecular weight is 318.4 g/mol .Chemical Reactions Analysis
The key step in the synthesis of Robalzotan is based on a multienzymatic reduction of an α,β-unsaturated aldehyde or ketone to give the saturated primary or secondary alcohol, in a high yield and with a high ee .Physical And Chemical Properties Analysis
Robalzotan has a density of 1.3±0.1 g/cm^3, a boiling point of 429.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .科学的研究の応用
PET-Determination in Monkey Brain
Robalzotan, identified as NAD-299, exhibits high selectivity and affinity to 5-HT1A-receptors in rodent brains both in vitro and in vivo. A study using positron emission tomography (PET) determined the extent of 5-HT1A receptor occupancy in the cynomolgus monkey brain after intravenous injection of robalzotan. This study is significant in understanding robalzotan's interaction with 5-HT1A receptors and its potential role in treating psychiatric disorders (Farde et al., 2000).
Development for Depression and Anxiety Treatment
Robalzotan, as a 5-HT1A antagonist, was under development by AstraZeneca for potential use in treating depression and anxiety. It had entered phase II trials, with expectations of market launch post-2003, highlighting its potential therapeutic role (Mucke, 2000).
PET Analysis of Human Brain
Another study focused on the extent and time-course of 5-HT1A occupancy by robalzotan in the human brain, correlating with plasma concentration after escalating single oral doses. This research provided critical insights into the dose-dependent nature of robalzotan's interaction with human 5-HT1A receptors (Andrée et al., 2003).
PET and Radioligand in Drug Development
The use of PET and the radioligand [carbonyl-(11)C]WAY-100635 in psychotropic drug development, including robalzotan, exemplifies how quantitative neuroimaging of receptor binding can guide the evaluation and dose finding of new CNS drugs. This research underscores robalzotan's relevance in the development of treatments for psychiatric conditions (Andrée et al., 2000).
Interaction with Serotonergic Cell Firing
Research showed that robalzotan could reverse the inhibitory effect of citalopram on 5-HT neuron activity in the dorsal raphe nucleus in rats. This finding suggests robalzotan's potential in augmenting the effects of selective 5-HT reuptake inhibitors, which could be significant for depression treatment (Arborelius et al., 1999).
Clinical Trial in Irritable Bowel Syndrome
A clinical trial investigating robalzotan's efficacy and safety in patients with irritable bowel syndrome (IBS) found no significant effectiveness compared to placebo. This study contributes to understanding the drug's limitations and the decision to halt its clinical development for IBS (Drossman et al., 2008).
Synthesis of Enantioenriched Precursors
Research into the biocatalytic enantioselective synthesis of compounds like robalzotan reveals advancements in the chemical synthesis of pharmaceuticals, particularly those targeting the central nervous system (Fuganti & Sacchetti, 2010).
Radiosynthesis for Research
The synthesis of tritium and carbon-14 labeled robalzotan, as detailed in a study, plays a crucial role in the research and development of this selective 5-HT1a antagonist (Werner, Sohn, & Johansson, 2000).
将来の方向性
特性
IUPAC Name |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUXRKNJYPMCG-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168743 | |
Record name | Robalzotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Robalzotan | |
CAS RN |
169758-66-1 | |
Record name | Robalzotan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169758-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robalzotan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169758661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Robalzotan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06538 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Robalzotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROBALZOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18M56OGME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。